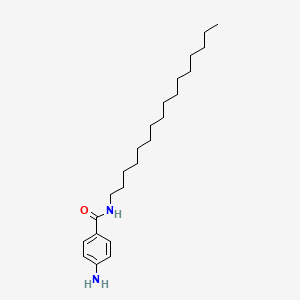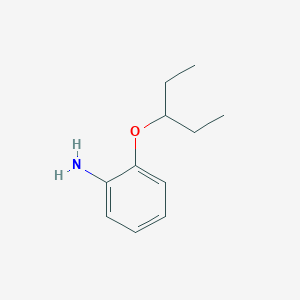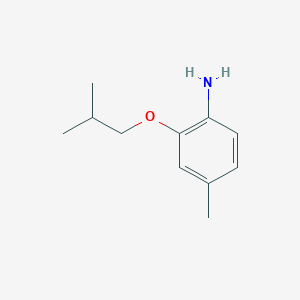![molecular formula C17H24ClNO3 B3148250 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine CAS No. 639468-65-8](/img/structure/B3148250.png)
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine
Vue d'ensemble
Description
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine is a chemical compound used mainly in scientific research for its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. It is an N-protected derivative of 4-anilinopiperidine .
Synthesis Analysis
4-Piperidinemethanol may be used in the preparation of N - tert -butoxycarbonyl-4-hydroxymethyl piperidine . Sodium borohydride was added to a suspension of tert-butyl 4- (4-chlorobenzoyl)piperidine-1-carboxylate in Methanol under nitrogen at 0 °C. The reaction was stirred at room temperature for 1.5 hours. The reaction was quenched with water and the methanol evaporated. The aqueous was extracted with ethyl acetate and the combined organics washed with brine, dried (phase separator) and concentrated to give tert-butyl 4- ( (4-chlorophenyl) (hydroxy)methyl)piperidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of 4-Piperidinemethanol, a related compound, has been studied . The empirical formula is C6H13NO and the molecular weight is 115.17 .Chemical Reactions Analysis
4-Piperidinemethanol is a substrate used in solid-phase organic synthesis of a secondary amine . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Applications De Recherche Scientifique
Synthesis and Chemical Applications
1-Boc-Piperidine Derivatives in Synthesis and Drug Development
Research has shown that 1-Boc-piperidine derivatives are pivotal in the synthesis of selective agonists for GPR119, which are explored for their potential as anti-obesity drugs. These derivatives have been studied for their effects on binge-eating behavior and anxiety in rats, suggesting a dose-dependent decrease in calorie intake and anxiolytic effects, although their mechanisms of action are yet to be fully characterized (Guzmán-Rodríguez et al., 2021).
Impurities in Pharmaceutical Synthesis
A study identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative with antitussive effects. Among the impurities, compounds related to 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine were isolated and characterized, underscoring the importance of understanding and controlling impurities in drug synthesis for quality assurance (Liu et al., 2020).
Therapeutic Research Applications
Anticonvulsive Effects of Piperidine Amides
The synthesis of heterocyclic L-proline amides from BOC-L-proline and heterocyclic amines, including piperidines, has been investigated for their anticonvulsive effects. This research highlights the potential therapeutic applications of piperidine derivatives in the treatment of convulsive disorders (Silhánková et al., 1996).
Metabolic Activity in Obesity Research
Studies on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride have shown its effect on reducing food intake and weight gain in obese rats, suggesting its utility in obesity research and potential therapeutic applications (Massicot et al., 1985).
Propriétés
IUPAC Name |
tert-butyl 4-[(4-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYISMIQJYNJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

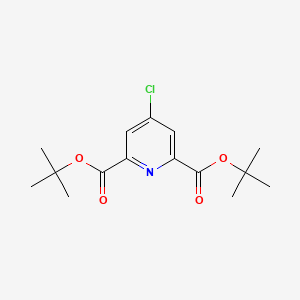
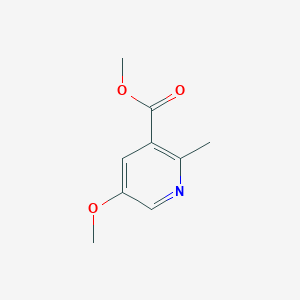
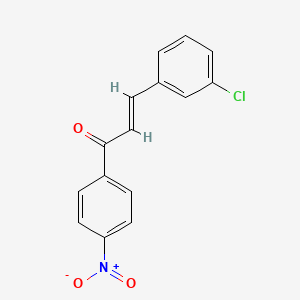
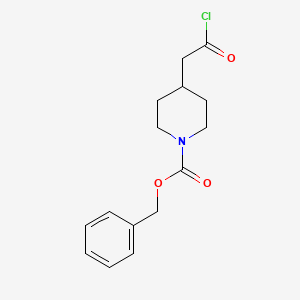
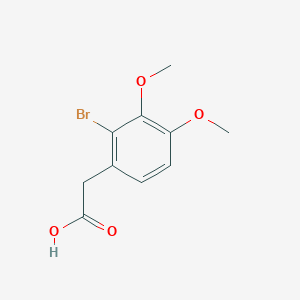
![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
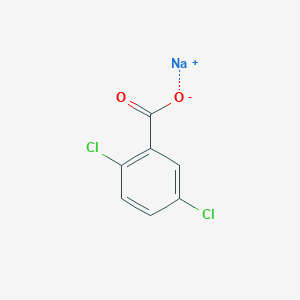
![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)
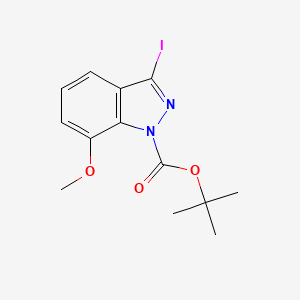
![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)
